docosan-1-amine

描述

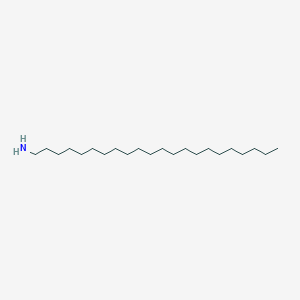

Structure

2D Structure

属性

IUPAC Name |

docosan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNOHCYAOXWMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065713 | |

| Record name | 1-Docosanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14130-06-4 | |

| Record name | Docosylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14130-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Docosanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014130064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Docosanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Docosanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Docosan 1 Amine

Established Synthetic Routes to Long-Chain Primary Amines

The synthesis of long-chain primary amines, including docosan-1-amine, has traditionally relied on robust and well-documented chemical transformations. These methods typically involve the reduction of nitrogen-containing functional groups derived from fatty acids or their corresponding nitriles.

Hydrogenation of Fatty Nitriles

A prominent method for the production of long-chain primary amines is the catalytic hydrogenation of fatty nitriles. google.comwikipedia.org This process, often referred to as the "Nitrile Process," begins with the conversion of a fatty acid, such as docosanoic acid, to a fatty nitrile (docosanenitrile). wikipedia.org This initial step is typically achieved by reacting the fatty acid with ammonia (B1221849) at high temperatures, often in the presence of a metal oxide catalyst like alumina (B75360) or zinc oxide. wikipedia.org

The subsequent hydrogenation of the fatty nitrile is a critical step that yields the primary amine. wikipedia.org This reduction is carried out using various catalysts, including Raney nickel, cobalt, or copper chromite. wikipedia.org To selectively produce the primary amine and minimize the formation of secondary and tertiary amines, the reaction is conducted in the presence of excess ammonia. wikipedia.org The general reaction is as follows:

R-C≡N + 2 H₂ → R-CH₂-NH₂ wikipedia.org

The process for the continuous catalytic hydrogenation of nitriles to form long-chain aliphatic primary amines involves contacting an aliphatic nitrile with 8 to 24 carbon atoms with hydrogen at temperatures of 50 to 200°C and pressures of 50 to 1500 psig in the presence of a hydrogenation catalyst and ammonia. google.com

Reduction of Alkyl Azides

Another effective route to primary amines involves the reduction of alkyl azides. ucalgary.ca This method is often favored due to its high selectivity and the mild conditions under which the reduction can occur. masterorganicchemistry.com The synthesis begins with the conversion of an alkyl halide to an alkyl azide (B81097) via a nucleophilic substitution (SN2) reaction with an azide ion (N₃⁻). ucalgary.calibretexts.org This creates an alkyl azide which is not nucleophilic and therefore does not undergo further reactions that could lead to overalkylation. libretexts.org

The resulting alkyl azide is then reduced to the primary amine. ucalgary.ca This reduction can be accomplished using several reagents, most commonly lithium aluminum hydride (LiAlH₄) in an ether solvent or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C). ucalgary.camasterorganicchemistry.com The use of zinc and ammonium (B1175870) chloride has also been reported as a mild and effective reducing agent for this transformation. tandfonline.com This two-step sequence provides a reliable method for producing primary amines from alkyl halides. libretexts.org

Specific Synthesis of this compound from Relevant Precursors

The synthesis can be summarized in the following steps:

Oxidation to Docosanoic Acid : 1-Docosanol is oxidized to docosanoic acid (also known as behenic acid) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium.

Conversion to 1-Azidodocosane : The docosanoic acid is then converted to the corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with sodium azide (NaN₃) to form the azide intermediate, 1-azidodocosane.

Reduction to this compound : The final step is the reduction of the azide intermediate to the primary amine. This is typically achieved through catalytic hydrogenation.

Alternatively, this compound can be synthesized via the reductive amination of docosanal (B110267). This method involves reacting docosanal with ammonia in the presence of a catalyst such as Raney nickel.

Novel Catalytic Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and efficient catalytic systems for the synthesis of primary amines, including this compound. These novel approaches include the use of enzymes and advanced metal catalysts.

Enzyme-Mediated Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for amine synthesis. mdpi.com Amine transaminases (ATAs) are enzymes that can catalyze the formation of primary amines from corresponding ketones. diva-portal.org These enzymes, dependent on pyridoxal (B1214274) 5'-phosphate (PLP), transfer an amino group from an amine donor to a carbonyl compound. diva-portal.orgmdpi.com

A multi-enzyme cascade reaction has been developed for the amination of long-chain fatty alcohols. nih.gov This system couples a long-chain alcohol oxidase with a ω-transaminase. nih.gov The alcohol is first oxidized to an aldehyde, which is then aminated by the transaminase to produce the primary amine. nih.gov This approach has been successfully applied to various terminally functionalized fatty alcohols. nih.gov Such biocatalytic cascades represent a promising avenue for the sustainable production of this compound from 1-docosanol. diva-portal.orgacs.org

Advanced Catalysis for Amine Formation

Significant advancements are being made in the field of heterogeneous catalysis for the direct amination of alcohols. Researchers have developed a reusable ruthenium-based catalyst (Ru–MgO/TiO₂) that can directly convert alcohols to primary amines with ammonia at relatively low temperatures (around 100°C) without the need for hydrogen gas. titech.ac.jp This catalyst has shown high yields (up to 94%) for various alcohols. titech.ac.jp

Purity Assessment and Scale-Up Considerations in this compound Production

Purity Assessment

Ensuring the purity of this compound is critical for its intended applications. A variety of analytical techniques are employed to identify and quantify impurities.

Common analytical methods for the purity assessment of long-chain amines like this compound include:

Gas Chromatography (GC): This technique is widely used to separate and quantify the main component from volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the presence of the amine group and the long alkyl chain.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups present in the molecule, such as the N-H bonds of the primary amine.

Elemental Analysis: This method confirms the elemental composition of the compound, ensuring it matches the expected stoichiometry.

Impurities that may be present in this compound can include secondary amines, unreacted starting materials (e.g., nitriles or alcohols), and byproducts from side reactions. europa.eu For instance, in cosmetic applications, the maximum allowable secondary amine content in the finished product is often regulated. europa.eu High-purity this compound, with purities exceeding 95% or even 99%, is commercially available from various suppliers. americanelements.com

Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production involves several important considerations to maintain product quality and process efficiency. bspublications.netresearchopenworld.com

Key factors in scaling up production include:

Equipment: The type and size of reactors, mixing equipment, and purification apparatus must be carefully selected to handle larger volumes. pharmapproach.comskitm.in For instance, the efficiency of mixing can significantly impact reaction kinetics and product distribution. skitm.in

Process Parameters: Reaction conditions such as temperature, pressure, and catalyst loading need to be optimized for the larger scale to ensure consistent yield and purity. bspublications.netevitachem.com For example, in catalytic hydrogenations, maintaining uniform catalyst distribution and efficient heat transfer is crucial.

Raw Material Sourcing and Quality: Consistent quality of precursor chemicals is essential for reproducible manufacturing. pharmapproach.com The purity of the starting materials can directly affect the purity of the final product and the formation of byproducts. europa.eu

Purification Methods: Purification techniques such as distillation or recrystallization may need to be adapted for large-scale operations to effectively remove impurities. google.com Fractional distillation is a common method for isolating high-purity alkyl amines. industrialchemicals.gov.auindustrialchemicals.gov.au

Good Manufacturing Practices (GMP): Adherence to GMP guidelines is necessary to ensure product quality, safety, and consistency in a production environment. bspublications.net This includes maintaining detailed records and implementing robust quality control measures. skitm.in

The choice of synthetic route also has significant implications for scale-up. For example, a multi-step synthesis that is feasible on a lab scale may become economically unviable or technically challenging at an industrial scale. Processes that are more streamlined and utilize readily available, cost-effective starting materials are generally preferred for large-scale production. google.com

Chemical Reactivity, Derivatization, and Transformation Studies of Docosan 1 Amine

Nucleophilic Reactivity and Amine Functional Group Transformations

The lone pair of electrons on the nitrogen atom of docosan-1-amine makes it an effective nucleophile, enabling it to attack electron-deficient centers and form new chemical bonds. This nucleophilic character is the basis for its utility in a wide range of functional group transformations.

This compound undergoes N-alkylation when treated with alkylating agents like alkyl halides. acsgcipr.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's nitrogen atom displaces the halide from the alkyl halide. nih.gov The extent of alkylation can be controlled; however, the reaction of a primary amine with an alkyl halide often leads to a mixture of products. msu.educhemguide.co.uk The initially formed secondary amine is also nucleophilic and can compete with the starting primary amine for the alkyl halide, potentially leading to the formation of a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt. msu.edulibretexts.org To favor mono-alkylation and produce a secondary amine, a large excess of the initial amine is typically used. msu.edu

The reaction of this compound with carboxylic acids and their more reactive derivatives, such as acid chlorides and anhydrides, yields N-docosyl amides. google.comlibretexts.org The direct reaction with a carboxylic acid requires high temperatures (over 100°C) to overcome the initial acid-base reaction between the amine and the acid, which forms a non-nucleophilic ammonium carboxylate salt. chemistrysteps.comlibretexts.org A more efficient method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for attack by the amine at room temperature. chemistrysteps.comresearchgate.net The most facile amidation occurs with highly electrophilic acyl chlorides, where the reaction proceeds smoothly to form the amide, with a base like pyridine (B92270) or excess amine often added to neutralize the hydrochloric acid byproduct. libretexts.org

Derivatization for Advanced Materials and Applications

The functional amine group of this compound is a key handle for creating a variety of derivatives with applications in advanced materials, including surfactants, corrosion inhibitors, and cosmetic ingredients. cymitquimica.comindustrialchemicals.gov.au

Quaternary ammonium salts, often referred to as "quats," are cationic surfactants produced from this compound through exhaustive alkylation, a process also known as quaternization. wikipedia.org This is typically achieved by reacting the corresponding tertiary amine, N,N-dimethylthis compound, with an alkylating agent like methyl chloride or benzyl (B1604629) chloride. keruichemical.comgoogle.com The resulting compound, for example, N,N,N-trimethyldocosan-1-aminium chloride (also known as Behentrimonium chloride), possesses a permanent positive charge on the nitrogen atom, independent of pH. wikipedia.orgatamanchemicals.comwikipedia.org This structural feature is responsible for its use as an antistatic and conditioning agent in hair care products and as a fabric softener. atamanchemicals.comwikipedia.org The synthesis is a type of nucleophilic substitution reaction, often called a Menschutkin reaction. nih.gov

Amine oxides are non-ionic or quasi-cationic surfactants that can be prepared from this compound. taylorandfrancis.com The synthesis involves a two-step process: first, this compound is converted to its tertiary amine derivative, N,N-dimethylthis compound. keruichemical.comenvironmentclearance.nic.in This tertiary amine is then oxidized using an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), to form the corresponding N,N-dimethyldocosanamine oxide. keruichemical.comtaylorandfrancis.comgoogle.com The reaction is carefully controlled, often at temperatures below 45-65°C, and can be promoted by the presence of carbon dioxide. google.com Amine oxides are valued for their foaming and emulsifying properties and are used in a variety of cleaning and personal care products. keruichemical.comtaylorandfrancis.com

This compound is a key reactant in the synthesis of 2-imidazolines, which are five-membered heterocyclic compounds. researchgate.net The commercial production method involves the thermal condensation of a fatty amine with a fatty acid. researchgate.net The reaction proceeds in two stages: first, an intermediate N-substituted fatty amide is formed, which then undergoes cyclization with the removal of a water molecule to form the imidazoline (B1206853) ring. google.comgoogle.com For example, reacting this compound with a fatty acid and diethylenetriamine (B155796) leads to the formation of an imidazoline structure. google.comscirp.org These long-chain imidazolines are used as corrosion inhibitors, emulsifiers, and surfactants. industrialchemicals.gov.auscielo.org.mx The initial amide formation is a critical step in this synthesis pathway. google.comgoogle.com

Interactions with Environmental Components

This compound, as a primary amine, can interact with atmospheric components, most notably carbon dioxide. This interaction is of significant interest in the field of carbon capture technologies.

Primary amines are effective agents for CO2 capture due to the nucleophilic nature of the nitrogen atom, which readily reacts with the electrophilic carbon atom of the CO2 molecule. libretexts.org The reaction mechanism is highly dependent on the presence of water, leading to different products and capture efficiencies under dry and humid conditions. nih.govacs.org

Under anhydrous or dry conditions, the capture of carbon dioxide by primary amines like this compound proceeds through a zwitterion mechanism. rsc.org One amine molecule attacks a CO2 molecule to form a transient carbamic acid intermediate. This acidic intermediate is then deprotonated by a second amine molecule, which acts as a base. rsc.org The final products are a stable ammonium ion and a carbamate (B1207046) ion. nih.govacs.org

Reaction Scheme (Dry): 2 R-NH₂ + CO₂ ⇌ R-NH₃⁺ + R-NH-COO⁻ (Where R = C₂₂H₄₅ for this compound)

This mechanism results in a maximum theoretical CO2 capture efficiency of 0.5 moles of CO2 per mole of amine. nih.govacs.org The formation of these ion pairs can lead to cross-linking within the amine material, which may impede subsequent CO2 diffusion. nrel.gov

The presence of moisture significantly alters the CO2 capture chemistry. nih.gove3s-conferences.org In humid conditions, water molecules participate in the reaction. The primary amine still reacts with CO2, but the intermediate carbamic acid can be hydrolyzed by water. Alternatively, CO2 can first react with water to form carbonic acid, which is then neutralized by the amine. e3s-conferences.org

The predominant reaction pathway in the presence of water leads to the formation of an ammonium ion and a bicarbonate ion. nih.govacs.org

Reaction Scheme (Humid): R-NH₂ + CO₂ + H₂O ⇌ R-NH₃⁺ + HCO₃⁻ (Where R = C₂₂H₄₅ for this compound)

This bicarbonate formation mechanism is highly favorable as it changes the stoichiometry to a 1:1 ratio, doubling the theoretical maximum CO2 adsorption capacity to 1.0 mole of CO2 per mole of amine. nih.govacs.orgrsc.org The presence of humidity has been shown to enhance the CO2 uptake in various amine-functionalized materials. nih.govacs.orge3s-conferences.org

| Condition | Reactants (per mole CO₂) | Products | Theoretical CO₂:Amine Ratio |

| Dry | 2 this compound | Docosylammonium, Docosylcarbamate | 0.5 |

| Humid | 1 this compound, 1 Water | Docosylammonium, Bicarbonate | 1.0 |

Carbon Dioxide Capture Mechanisms Involving Primary Amines

Electrochemical Behavior and Surface Grafting

The amine group in this compound allows for a range of electrochemical reactions. These reactions are fundamental to processes like surface modification and the synthesis of other valuable chemical compounds. acs.orgnih.gov

Electrografting is a technique used to covalently attach molecules onto a conductive surface by applying an electrical potential. xmu.edu.cn Primary alkyl amines, including long-chain variants like this compound, can be electrografted onto various substrates such as glassy carbon and silver. xmu.edu.cnrsc.org

The process is initiated by the electrochemical oxidation of the primary amine at the anode. This one-electron oxidation generates a highly reactive aminyl radical cation. This radical can then form a covalent bond with the electrode surface, resulting in a modified electrode with a layer of the amine. xmu.edu.cn This method is valued for its ability to create stable, well-defined surface modifications in a single step. rsc.org

The efficiency and rate of film formation during electrografting can be influenced by the solvent system. For instance, studies have shown that using a mixture of acetonitrile (B52724) and aqueous sodium bicarbonate can significantly improve the coupling efficiency of primary amines compared to using acetonitrile alone. xmu.edu.cn This technique provides a pathway to functionalize surfaces with the long alkyl chain of this compound, which could be used to alter surface properties such as hydrophobicity or to serve as an anchor for further chemical modifications.

The electrochemical oxidation of aliphatic amines is a well-researched area, providing routes for the synthesis of compounds like imines and nitriles. acs.orgmdpi.com The potential at which an amine is oxidized depends on its structure, with primary amines generally requiring a higher potential (being more difficult to oxidize) than secondary or tertiary amines. mdpi.comresearchgate.net

The general mechanism for the electrochemical oxidation of a primary aliphatic amine begins with the loss of an electron to form a radical cation. mdpi.com Subsequent deprotonation and further oxidation steps can occur. For example, the anodic oxidation of primary amines at nickel hydroxide (B78521) electrodes can yield nitriles with high efficiency. mdpi.comacs.org This process involves the amine reacting with the electrochemically generated nickel oxide-hydroxide (NiOOH) surface. acs.org

Applications in Materials Science and Engineering

Surfactant Chemistry and Interfacial Phenomena of Docosan-1-amine

The dual hydrophobic (the docosyl chain) and hydrophilic (the amine group) character of this compound underpins its function as a surface-active agent. This structure allows it to position itself at interfaces, such as oil-water or air-water, and modify the interfacial properties.

This compound functions as a cationic surfactant. google.com Its primary amine group (-NH2) can be protonated in acidic conditions to form a positively charged ammonium (B1175870) group (-NH3+), which acts as the hydrophilic head. This cationic nature is fundamental to its behavior in various formulations.

While this compound itself is a cationic surfactant, it can be a component in more complex amphoteric surfactant systems. Amphoteric (or zwitterionic) surfactants possess both positive and negative charges in the same molecule. chemicalbook.comatamanchemicals.com The properties of these surfactants can be pH-dependent; they may exhibit cationic properties in acidic media, anionic properties in alkaline media, and non-ionic characteristics at their isoelectric point. atamanchemicals.com Formulations can incorporate primary amines like this compound as a cationic component or as a precursor for creating more complex amphoteric structures. chemicalbook.comptvisichem.com These systems are valued for their mildness, stability in hard water, and compatibility with other surfactant types. ptvisichem.comnjchm.com

The amphiphilic structure of this compound makes it an effective emulsifier, a substance that stabilizes a mixture of two immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, it lowers the interfacial tension, facilitating the formation and stabilization of emulsions. The long hydrophobic alkyl chain orients into the oil phase while the polar amine head remains in the aqueous phase, creating a protective barrier around the dispersed droplets that prevents them from coalescing. lubrizol.com This property is crucial in applications like cosmetics and coatings to ensure the stability of products like creams and lotions and to improve the dispersion of pigments. Comparative studies have shown that long-chain amines like this compound are effective at reducing surface tension in aqueous solutions, making them superior to shorter-chain amines for stabilizing emulsions.

The ability of this compound to lower surface tension also imparts wetting properties. Wetting agents improve the ability of a liquid to spread over a solid surface. This is a valuable characteristic in various industrial applications, including in the formulation of cleaning agents and as an additive in construction materials. atamanchemicals.com

This compound exhibits a strong tendency to adsorb onto surfaces, a property known as substantivity. This is driven by the interaction of its functional groups with the substrate. The molecule can form self-assembled monolayers (SAMs) on various surfaces. amazonaws.com In studies involving graphene exfoliation, this compound was observed to form head-to-tail arrangements between the material's lamellae, stabilized by van der Waals forces and intermolecular interactions. However, research has also indicated that the amine group in this compound shows weaker adsorption energy on graphene surfaces compared to functional groups like carboxylic acids. The ability to form ordered films is critical for applications in surface modification and the creation of functional coatings. cam.ac.ukgoogle.com

Table 1: Surfactant Properties of this compound

| Property | Description | Relevant Applications |

|---|---|---|

| Surfactant Type | Cationic (in acidic conditions). google.com | Formulations requiring positive surface charge. |

| Emulsification | Stabilizes oil-in-water emulsions by reducing interfacial tension. | Cosmetics, paints, coatings. |

| Wetting | Lowers surface tension, allowing liquids to spread across surfaces. atamanchemicals.com | Industrial cleaners, construction materials. atamanchemicals.com |

| Surface Adsorption | Forms self-assembled films on substrates like graphene. amazonaws.com | Surface modification, functional coatings. cam.ac.uk |

Advanced Nanomaterial Synthesis and Modulation

Surfactants play a critical role in the solution-based synthesis of nanoparticles, where they act as capping agents to control the size, shape, and stability of the resulting nanomaterials.

Anisotropic growth refers to the non-uniform growth of a crystal in different directions, leading to non-spherical shapes such as rods, wires, or plates. Primary amines like this compound play a crucial role in promoting this type of growth. nih.gov Research on the synthesis of zinc oxide (ZnO) nanoparticles has demonstrated that primary amines are uniquely effective in producing nanorods. nih.gov This is attributed to their ability to form a structured hydrogen-bonding network on the surface of the growing nanoparticle. nih.gov This strong, directional interaction selectively passivates certain crystal facets, forcing growth to occur preferentially on other, non-passivated facets, resulting in an elongated, rod-like morphology. nih.gov In contrast, secondary and tertiary amines, which have a reduced capacity for hydrogen bonding, tend to produce more isotropic (spherical) nanoparticles. nih.gov This mechanism, where weak surface interactions like hydrogen bonding direct crystal growth, is a fundamental principle for achieving anisotropic nanostructures. nih.govarxiv.org

Table 2: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 84218 |

| Docosanoic acid | 8215 |

| Zinc oxide | 14806 |

| Graphene | 11969106 |

Role of this compound in Nanoparticle Morphology Control

Corrosion Inhibition Mechanisms and Formulations

This compound is recognized for its effectiveness as a corrosion inhibitor, particularly for protecting metallic surfaces in various industrial environments. evitachem.comcymitquimica.com Its mechanism of action is rooted in its molecular structure, which allows it to form a protective barrier on the metal surface.

The primary mechanism is the adsorption of the this compound molecule onto the metal. researchgate.netresearchcommons.org

Adsorption: The polar amine head group has a strong affinity for metal surfaces and adsorbs via electrostatic interactions or chemisorption, where a coordinate bond is formed by the transfer of electrons from the nitrogen atom to the empty d-orbitals of the metal. researchgate.netresearchcommons.orgjocpr.com

Film Formation: Upon adsorption, the long, hydrophobic docosyl chains align and pack together, creating a dense, nonpolar "oily" layer on the surface. researchgate.net

Barrier Action: This adsorbed film acts as a physical diffusion barrier, isolating the metal from the corrosive environment (e.g., water, oxygen, acidic gases). researchcommons.org It prevents corrosive species from reaching the metal surface and obstructs the electrochemical reactions (both anodic and cathodic) that constitute the corrosion process. mdpi.com

Due to its long hydrocarbon chain, this compound is classified as a mixed-type inhibitor that forms a protective film. researchcommons.orgdrpress.org It is incorporated into various anti-corrosion formulations for applications in lubricants, coatings, and fluids for oil and gas extraction. evitachem.comjocpr.com

| Corrosion Inhibition Feature | Mechanism | Reference |

| Active Site | Polar amine (-NH₂) head group | researchgate.netresearchcommons.org |

| Adsorption Process | Electrostatic attraction and chemisorption onto metal surface. | researchgate.netjocpr.com |

| Protective Barrier | Formation of a dense, hydrophobic film by the 22-carbon alkyl tails. | researchgate.netresearchcommons.org |

| Inhibition Type | Mixed inhibitor, acting as a physical diffusion barrier. | researchcommons.orgmdpi.com |

Applications in Resource Extraction and Processing

The surface-active properties of this compound make it a valuable reagent in the mining and mineral processing industries.

Long-chain aliphatic amines are widely employed as cationic collectors in froth flotation, a process used to separate valuable minerals from gangue (unwanted rock). ufrgs.brgoogle.com this compound fits the chemical profile for this application, which typically uses amines with 8 to 20 carbon atoms. google.com

In processes like the reverse flotation of iron ore, the goal is to remove silica-containing impurities (like quartz). ufrgs.br The ore is ground and pulped in water, and this compound is added. The amine selectively adsorbs onto the negatively charged surface of the silica (B1680970)/quartz particles, rendering them hydrophobic (water-repellent). ufrgs.br When air is bubbled through the pulp, the now-hydrophobic gangue particles attach to the air bubbles and float to the surface as a froth, which is then skimmed off. This leaves the valuable iron oxide minerals, which are not floated, concentrated in the remaining pulp. ufrgs.brgoogle.com Similar principles apply to the flotation of non-metallic minerals such as phosphate, potash, and feldspar. 911metallurgist.com

The effectiveness of this compound as a flotation collector is entirely dependent on its ability to selectively adsorb onto specific mineral surfaces. The adsorption mechanism onto silicate (B1173343) minerals like quartz has been studied in detail for analogous shorter-chain amines. researchgate.net

At the typical pH of flotation slurries, the amine group (-NH₂) is protonated to form a cationic head group (-NH₃⁺). researchgate.net The mineral surface of quartz is typically negatively charged in water. This leads to a strong electrostatic attraction between the cationic amine head group and the anionic mineral surface. researchgate.net Hydrogen bonding between the amine group and surface oxygen atoms further strengthens this attachment. researchgate.net Once anchored by its polar head, the long, hydrophobic alkyl tail is oriented away from the mineral surface and into the aqueous phase, fundamentally changing the surface chemistry from hydrophilic to hydrophobic. researchgate.net This change in wettability is the key to making the mineral particle floatable. ufrgs.br

Functional Additives in Chemical and Industrial Processes

Beyond its specific roles in nanoparticle synthesis and corrosion inhibition, this compound serves as a functional additive in a variety of chemical formulations and industrial fluids. evitachem.comgoogleapis.com

Its amphiphilic character makes it an effective:

Surfactant and Emulsifier: It can stabilize mixtures of immiscible liquids, such as oil and water, making it useful in the formulation of paints, coatings, and cosmetics like lotions and creams. evitachem.com

Lubricant Additive: When added to lubricants, it can form a durable film on metal surfaces, reducing friction and wear. cymitquimica.com This is particularly relevant in metalworking fluids used for cutting, grinding, and forming operations. googleapis.com

Processing Aid: Its ability to modify surfaces is applied in various manufacturing processes. For instance, its alcohol analogue, 1-docosanol, is used as a surface lubricant in making food-contact metallic articles, a role for which this compound's properties are also suited. epa.gov

These applications leverage its ability to alter surface tension, improve lubricity, and act as a stabilizing agent in complex chemical systems. cymitquimica.com

Antistatic Agents in Polymer and Textile Industries

The accumulation of static electricity on the surface of polymers and textiles can lead to various problems, including dust attraction, processing difficulties, and electrostatic discharge. This compound is utilized as an antistatic agent to mitigate these issues. Its efficacy stems from its ability to migrate to the surface of the material, where the polar amine group can attract moisture from the atmosphere, forming a conductive layer that dissipates static charges.

In the polymer industry, this compound can be incorporated into various plastics, such as polyvinyl chloride (PVC) and polyolefins, to impart antistatic properties. google.com It can be added as an internal antistatic agent during the compounding process or applied as a surface treatment. Research has identified this compound in high-density polyethylene (B3416737) (HDPE) and polystyrene (PS) materials, where it is recognized for its role as an antistatic agent. biorxiv.org Patent literature also describes its use in laminate films, where it is part of a resin composition to prevent static build-up.

Fuel and Oilfield Chemical Formulations

In the fuel and oilfield industries, this compound and its derivatives are employed in various formulations to enhance performance and address operational challenges. The long alkyl chain of this compound provides solubility in hydrocarbon-based fuels and oils, while the amine group offers functionality for interacting with surfaces and other components.

One notable application is in diesel fuel formulations. A patent for a mineral oil with improved conductivity and cold flow properties lists this compound as a component. google.com In such applications, long-chain amines can act as lubricity improvers, corrosion inhibitors, and deposit control additives. They form a protective film on metal surfaces, reducing friction and wear in fuel injection systems and preventing corrosion. Furthermore, their surfactant properties can help to disperse contaminants and prevent the formation of sludge and deposits.

In oilfield operations, long-chain amines are utilized as corrosion inhibitors, biocides, and surfactants in drilling, production, and stimulation fluids. While direct evidence for this compound in specific oilfield formulations from the provided search results is limited, the general application of similar long-chain amines in this sector is well-established. Their ability to form persistent films on metal pipelines and equipment protects against corrosion caused by acidic gases (H₂S, CO₂) and brine.

Analytical Characterization and Detection Methodologies for Docosan 1 Amine

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental tool for separating docosan-1-amine from complex matrices and for its quantification. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aliphatic amines. However, a significant challenge in the analysis of this compound is its lack of a strong chromophore, which makes direct detection by UV-Vis spectrophotometry difficult and insensitive. To overcome this, pre-column or post-column derivatization is a common and effective strategy. thermofisher.com

This process involves reacting the primary amine group of this compound with a reagent to attach a UV-active or fluorescent tag. This not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte. thermofisher.com Commonly used derivatization reagents for primary amines include:

Dansyl Chloride (DNS-Cl) : Reacts with primary amines to form highly fluorescent derivatives. thermofisher.com

o-Phthalaldehyde (OPA) : Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. thermofisher.com

9-fluorenylmethyl chloroformate (FMOC-Cl) : Forms stable, fluorescent derivatives suitable for HPLC analysis. thermofisher.comnih.gov

The separation is typically performed using reversed-phase chromatography. A C18 or C8 column is effective, where the long alkyl chain of the derivatized this compound interacts with the non-polar stationary phase. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed to achieve optimal separation.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to conventional HPLC. helsinki.fi For the analysis of this compound, UHPLC offers enhanced separation efficiency, which is particularly useful when analyzing complex samples containing structurally similar compounds. The derivatization strategies used for HPLC are directly applicable to UHPLC. helsinki.fi The higher pressures and faster flow rates of UHPLC systems can significantly reduce solvent consumption and increase sample throughput.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, the direct analysis of primary long-chain amines like this compound can be challenging. labrulez.com The high polarity and basicity of the amine group can lead to strong interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape (tailing) and potential sample loss. labrulez.comoup.com

To mitigate these issues, two main approaches are used:

Use of Specialized Columns : Base-deactivated columns, such as those with a Carbowax-amine stationary phase, are specifically designed to reduce the adsorption of basic compounds and improve peak symmetry. sigmaaldrich.com

Derivatization : Converting the polar amine group into a less polar, more volatile derivative is a common strategy. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is effective for primary amines, producing stable derivatives with excellent chromatographic properties. researchgate.neth-brs.de

For separation, a capillary column with a non-polar or mid-polarity stationary phase is typically used. A temperature-programmed oven is necessary to elute the high-boiling-point this compound derivative in a reasonable time. A Flame Ionization Detector (FID) is commonly used for detection, offering good sensitivity for hydrocarbon-rich molecules. h-brs.de

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative analysis of this compound and for monitoring reaction progress. The separation is typically performed on silica (B1680970) gel plates, which act as the polar stationary phase. aga-analytical.com.pl

The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. libretexts.org To prevent peak tailing caused by the interaction of the basic amine with the acidic silica gel, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is often added to the mobile phase.

Since this compound is not UV-active, a visualization agent is required to see the spot on the TLC plate. blogspot.com A common and highly effective stain for primary amines is ninhydrin (B49086) . epfl.chillinois.edu When the plate is sprayed with a ninhydrin solution and gently heated, it reacts with the primary amine group to produce a characteristic purple or pink spot, often referred to as Ruhemann's purple. blogspot.comecronicon.net

Spectroscopic Approaches for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons in the molecule. The expected signals are well-defined and correspond to the long alkyl chain structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -CH₃ | C22 | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₂₀- | C2-C21 | ~1.25 | Broad Multiplet (m) | 40H |

| -CH₂-NH₂ | C1 | ~2.68 | Triplet (t) | 2H |

The terminal methyl group (-CH₃) appears as a triplet upfield. The bulk of the methylene (B1212753) groups (-(CH₂)₂₀-) in the long alkyl chain overlap to form a large, broad signal in the typical alkane region. The methylene group adjacent to the amine (-CH₂-NH₂) is deshielded by the electronegative nitrogen atom and appears further downfield as a triplet. The amine protons (-NH₂) typically appear as a broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. Each chemically distinct carbon atom gives a separate signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | -C H₂-NH₂ | ~42 |

| C2 | -C H₂-CH₂NH₂ | ~34 |

| C3-C20 | Bulk -(C H₂)₁₈- | ~23-32 |

| C21 | -C H₂-CH₃ | ~23 |

The carbon atom bonded directly to the nitrogen (C1) is the most deshielded among the methylene carbons. The terminal methyl carbon (C22) appears at the highest field (~14 ppm). The numerous methylene carbons in the middle of the long chain (C3-C20) have very similar chemical environments and their signals typically overlap in a narrow range between approximately 23 and 32 ppm.

¹⁷O NMR Spectroscopy

¹⁷O NMR spectroscopy is not a standard or practical technique for the characterization of amines like this compound. This is due to several intrinsic properties of the ¹⁷O isotope:

Low Natural Abundance : The natural abundance of ¹⁷O is only 0.038%, making it extremely insensitive for NMR detection without isotopic enrichment.

Quadrupolar Nucleus : ¹⁷O has a nuclear spin of I = 5/2, making it a quadrupolar nucleus. This leads to very broad resonance signals, which are often difficult to detect and interpret accurately.

Consequently, ¹⁷O NMR is highly specialized and not employed for routine structural elucidation of nitrogen-containing organic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. youtube.comnih.gov For this compound, FTIR analysis allows for the identification of its primary amine group and its long aliphatic chain.

The FTIR spectrum of a primary amine is characterized by several distinct absorption bands. rockymountainlabs.com The N-H stretching vibrations are particularly diagnostic. Primary amines typically show a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region. openstax.orglibretexts.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. openstax.orglibretexts.org Another key feature is the N-H bending (scissoring) vibration, which appears as a strong, broad band between 1650 and 1550 cm⁻¹. libretexts.org Furthermore, an out-of-plane N-H wagging absorption can often be observed as a broad band from 900 to 650 cm⁻¹. libretexts.org

The long docosyl chain (C22H45) of this compound produces characteristic absorptions similar to those of alkanes. These include strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). rockymountainlabs.com The spectrum also shows a characteristic scissoring vibration for -CH₂- groups at approximately 1470-1460 cm⁻¹ and a rocking vibration for long -(CH₂)n- chains, which appears as a distinct peak around 720 cm⁻¹. researchgate.net The C-N stretching absorption for aliphatic amines is typically found in the 1250-1000 cm⁻¹ region. libretexts.org

By combining the characteristic peaks of the primary amine functional group with those of the long-chain alkane structure, a complete vibrational assignment for this compound can be established.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Assignment |

| Asymmetric N-H Stretch | 3450 - 3350 | Medium | Primary Amine (-NH₂) |

| Symmetric N-H Stretch | 3350 - 3250 | Medium | Primary Amine (-NH₂) |

| Asymmetric C-H Stretch | ~2920 | Strong | Alkyl Chain (-CH₂-) |

| Symmetric C-H Stretch | ~2850 | Strong | Alkyl Chain (-CH₂-) |

| N-H Bending (Scissoring) | 1650 - 1550 | Strong, Broad | Primary Amine (-NH₂) |

| C-H Bending (Scissoring) | ~1470 | Medium | Alkyl Chain (-CH₂-) |

| C-N Stretch | 1250 - 1000 | Medium-Weak | Aliphatic Amine |

| N-H Wagging | 900 - 650 | Broad | Primary Amine (-NH₂) |

| -(CH₂)n- Rocking | ~720 | Medium | Long Alkyl Chain |

Mass Spectrometry for Molecular Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the molecular identification and quantification of compounds like this compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be This technique is well-suited for the analysis of fatty amines, which may require separation from a complex matrix before detection. researchgate.net For this compound, a reversed-phase LC method, typically using a C8 or C18 column, can be employed to separate it from other similar long-chain amines or impurities. researchgate.netnih.gov

Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like amines. researchgate.net In positive ESI mode, the primary amine group of this compound is readily protonated to form the pseudomolecular ion [M+H]⁺. This ion is then detected by the mass analyzer. The high molecular weight of this compound (325.6 g/mol ) means its protonated form will have an m/z value of approximately 326.6. nih.gov

The selectivity of LC-MS allows for the development of sensitive and accurate quantitative methods. By using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where specific m/z transitions are monitored, trace levels of this compound can be detected and quantified even in complex samples. researchgate.netmdpi.com

| Parameter | Description | Typical Value / Setting |

| Chromatography | ||

| Column | Stationary phase for separation | C18 or C8 reversed-phase |

| Mobile Phase | Solvents used for elution | Gradient of acetonitrile/water or methanol/water with an additive like formic acid |

| Flow Rate | Speed of mobile phase | 0.2 - 1.0 mL/min |

| Mass Spectrometry | ||

| Ionization Mode | Method for creating ions | Positive Electrospray Ionization (ESI+) |

| Detected Ion | The specific ion measured | [M+H]⁺ (m/z ≈ 326.6 for this compound) |

| Scan Mode | Method for data acquisition | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) |

Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (MALDI-FT-ICR-MS)

For applications requiring extremely high resolution and mass accuracy, Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (MALDI-FT-ICR-MS) is a superior technique. nih.govacs.org MALDI is a soft ionization technique where the analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the analyte, typically forming the [M+H]⁺ ion for amines. researchgate.net

The ionized molecules are then trapped in an ion cyclotron resonance cell within a strong magnetic field. acs.org The trapped ions' cyclotron frequency is inversely proportional to their m/z ratio. By detecting these frequencies, the instrument can determine the m/z values with exceptional accuracy (often to within a few parts per million). nih.gov This high mass accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula (C₂₂H₄₇N). nih.gov The high resolving power of FT-ICR-MS can also separate this compound from other molecules with very similar masses (isobaric interferences) that lower-resolution instruments cannot distinguish. nih.govresearchgate.net

| Parameter | Description | Advantage for this compound Analysis |

| Ionization | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization minimizes fragmentation, preserving the molecular ion. |

| Mass Analyzer | Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Provides ultra-high mass resolution and accuracy. |

| Mass Accuracy | Closeness of measured mass to the true mass | Enables confident determination of the elemental formula (C₂₂H₄₇N). |

| Resolving Power | Ability to distinguish between two close m/z peaks | Allows separation from isobaric interferences in complex samples. |

Electrochemical and Titrimetric Methods for Amine Concentration and Speciation

Titrimetric methods are classical analytical techniques used to determine the concentration of a substance. For this compound, these methods can quantify the total amine content and differentiate between free and bound (reacted) amine forms.

Conductometric Titration for Free and Bound Amine Determination

Conductometric titration measures the change in electrical conductivity of a solution as a titrant is added. uobabylon.edu.iq The principle relies on the fact that different ions have different ionic conductivities. tau.ac.ilumcs.pl During the titration of an amine with a strong acid (e.g., HCl), the highly mobile hydrogen ions (H⁺) from the acid react with the amine molecules. This process is monitored by tracking the solution's conductivity.

The titration curve, a plot of conductance versus titrant volume, typically shows distinct linear regions. The point where these lines intersect, the equivalence point, indicates the completion of the reaction. tau.ac.il For systems containing both free amine and bound amine (e.g., an amine salt), two distinct equivalence points may be observed, allowing for the quantification of both species. brimstone-sts.com The conductivity decreases as the free amine is neutralized and then may change slope or increase after the equivalence point, depending on the reactants. uobabylon.edu.iq

Potentiometric Titrations

Potentiometric titration involves measuring the change in potential (voltage) of a solution using an electrode system as a titrant is added. aocs.orgdit.sa.gov.au This method is widely used for determining the total amine value of fatty amines. aocs.org A glass pH electrode or a specific ion-selective electrode is used to monitor the reaction. scribd.com

In a typical procedure for this compound, a sample is dissolved in a suitable non-aqueous solvent, such as a mixture of chloroform (B151607) and isopropyl alcohol, and titrated with a standardized acid, like hydrochloric acid (HCl) in isopropyl alcohol. aocs.org The potential is recorded against the volume of titrant added. The endpoint of the titration is identified as the midpoint of the inflection (the steepest part) in the resulting titration curve. scribd.comaocs.org This endpoint corresponds to the complete neutralization of the amine. Potentiometric titrations are robust and can be automated, making them suitable for routine quality control analysis of amine concentration. rsc.org

| Method | Principle | Titrant | Solvent | Endpoint Detection | Information Obtained |

| Conductometric Titration | Measures change in electrical conductivity of the solution. uobabylon.edu.iq | Strong Acid (e.g., HCl) | Aqueous or non-aqueous | Graphical determination from breaks in the conductivity plot. tau.ac.il | Free amine, bound amine, and total amine concentration. brimstone-sts.com |

| Potentiometric Titration | Measures change in potential (pH/mV) of the solution. dit.sa.gov.au | Strong Acid (e.g., HCl or Perchloric Acid) | Non-aqueous (e.g., Isopropyl alcohol/Chloroform). aocs.org | Midpoint of the inflection on the titration curve. aocs.org | Total amine value (concentration). aocs.org |

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Degradation Processes of Amines in Engineered Systems and the Environment

Amines released into the environment or used in industrial processes are subject to degradation through thermal, oxidative, and photochemical pathways. ieaghg.orgnih.gov These processes transform the parent amine into a variety of degradation products, some of which may pose environmental risks. processecology.combellona.org

Thermal degradation occurs at elevated temperatures, typically between 100-150°C, such as those found in the stripper and reboiler sections of amine-based CO2 capture plants. scribd.comresearchgate.net The rate and mechanism of thermal degradation are highly dependent on the amine's structure. nih.gov

For primary amines, degradation can occur through several mechanisms. Studies on linear amines have shown that resistance to thermal degradation strongly correlates with the length of the amine chain; longer chains tend to have higher maximum operating temperatures. utexas.edu For example, research on various linear amines demonstrated a clear trend of increasing thermal stability with longer carbon chains, with hexamethylenediamine (B150038) (a 6-carbon diamine) being usable at temperatures up to 150–160°C. capes.gov.brscribd.comresearchgate.net This suggests that docosan-1-amine, with its 22-carbon chain, would exhibit relatively high thermal stability compared to shorter-chain amines like monoethanolamine (MEA).

However, even stable amines will degrade under sustained high temperatures. researchgate.net Common thermal degradation pathways for primary amines can involve carbamate (B1207046) polymerization or cyclization reactions, though the long chain of this compound makes intramolecular cyclization less likely than for shorter diamines or alkanolamines. scribd.comutexas.edu

Oxidative degradation is a significant pathway for amines, occurring in the presence of oxygen, often catalyzed by metal ions. nih.govnih.gov This process can happen at lower temperatures than thermal degradation, such as in the absorber section of a CO2 capture unit (40-70°C). scribd.com The degradation is initiated by the formation of an amine radical, which can proceed via two main mechanisms: electron abstraction or hydrogen abstraction. nih.gov

The structure of the amine plays a crucial role in its susceptibility to oxidative degradation. nih.gov Research indicates that the presence of longer alkyl chains can decrease the rate of oxidative degradation due to electronic and steric hindrance effects. nih.gov A more sterically hindered structure provides greater stability against the formation of amine free radicals, making the amine more difficult to degrade. nih.gov This suggests that the long C22 chain of this compound would offer some protection against oxidative degradation compared to smaller, less hindered amines. The process typically leads to the formation of aldehydes, amides, and imines, among other products. copernicus.org Studies on solid-supported amine sorbents have identified a radical-mediated autoxidative degradation mechanism initiated by C-H abstraction from the alkyl chains. digitellinc.com

Once released into the atmosphere, amines and their degradation products can undergo photochemical oxidation. ieaghg.orgnih.gov The primary daytime oxidant in the atmosphere is the hydroxyl (OH) radical. copernicus.org The reaction of amines with OH radicals is a key degradation pathway, leading to the formation of secondary products like aldehydes and amides. copernicus.org

The photochemical oxidation of aliphatic amines can be initiated by single-electron oxidation to form a radical cation, which significantly weakens the α-amino C–H bond, facilitating further reactions. acs.org Research on the dye-sensitized photochemical autoxidation of aliphatic amines has shown this to be a viable degradation pathway. acs.org While specific quantum yields and reaction rates for this compound are not available, its presence in the atmosphere would lead to its eventual breakdown through these oxidative processes, contributing to the formation of secondary organic aerosols. nih.gov

Formation and Characterization of Degradation Products

The degradation of amines can lead to the formation of nitrogenous compounds of significant environmental concern, namely nitrosamines and nitramines. ieaghg.orgbellona.org These can be formed both within industrial processes and in the atmosphere from emitted amines. processecology.comglobalccsinstitute.com

Nitrosamines are formed from the reaction of amines with nitrosating agents, such as nitrous acid (HONO), which can be formed from nitrites (NO2⁻) under acidic conditions. veeprho.comwikipedia.org The risk of forming stable nitrosamines is significantly lower for primary amines like this compound compared to secondary or tertiary amines. ccsnorway.com

Primary amines react with nitrosating agents to form primary N-nitrosamines, which are generally unstable. veeprho.compjoes.com These intermediates rapidly decompose, typically yielding a diazonium cation, which in the case of aliphatic amines, breaks down to release molecular nitrogen (N2) and a carbocation. pjoes.com

A theoretical pathway exists where the unstable diazonium ion could alkylate the original primary amine to create a secondary amine, which could then form a stable nitrosamine (B1359907). usp.org However, this mechanism is considered improbable and would require high concentrations of the amine and nitrosating agent. ccsnorway.comusp.org Therefore, the direct formation of stable nitrosamines from this compound is not considered a major risk, although the presence of secondary amine impurities in a technical-grade product could lead to some nitrosamine formation. usp.org

Nitramines are formed through the reaction of amines with nitrating agents, such as the nitrate (B79036) radical (NO3). The direct N-nitration of primary amines is a more complex process than for secondary amines. core.ac.ukcranfield.ac.ukresearchgate.net Most nitration reactions occur in acidic media, where a primary amine like this compound would readily form an unreactive ammonium (B1175870) salt, thus inhibiting the reaction. core.ac.ukresearchgate.net

Other Alkylamine and Small Molecule Byproducts

The degradation of amines in industrial processes and the environment can lead to the formation of various byproducts. While specific data on the degradation byproducts of this compound is limited, information from related compounds offers insight into potential transformation products.

Primary degradation of long-chain alkylamines is understood to proceed via a C-N cleavage to form an aldehyde, which is then further oxidized to the corresponding fatty acid. researchgate.net In the case of this compound, this would theoretically lead to the formation of docosanal (B110267) and subsequently docosanoic acid. These fatty acids can then enter the β-oxidation cycle for further breakdown. researchgate.net

In the context of amine-based carbon capture processes, which typically use smaller, more volatile amines, degradation can be categorized into primary and secondary mechanisms. ntnu.no Primary degradation, often initiated by radical reactions, can produce byproducts such as ammonia (B1221849), smaller alkylamines, aldehydes, and acids. ntnu.no Secondary degradation involves subsequent reactions, like ring closures or polymerization, between the amine and primary byproducts or carbon dioxide. ntnu.no Although this compound is not a typical solvent in these processes, if released into environments where similar oxidative conditions exist, the formation of smaller, more volatile compounds could occur over time, though this is less studied for long-chain amines.

Furthermore, studies on tertiary alkylamines during water disinfection processes show they degrade to form aldehydes and secondary alkylamines. europa.eu While this compound is a primary amine, these findings highlight the general reactivity of the amine functional group, leading to the formation of aldehydes and other nitrogenous compounds under specific environmental conditions. europa.euresearchgate.net

Environmental Transport and Partitioning Behavior

The environmental transport and partitioning of a chemical are governed by its physical-chemical properties, such as its solubility, vapor pressure, and affinity for organic carbon. For this compound, a long-chain aliphatic amine, its behavior is largely dictated by its long alkyl chain.

When released into the aquatic environment, long-chain aliphatic amines are expected to be positively charged at environmentally relevant pH levels. canada.ca This cationic nature causes them to readily adsorb to negatively charged particles like dissolved and suspended solids, as well as sediment. canada.ca This strong sorption behavior limits their mobility in the water column and leads to their accumulation in sediment. canada.ca

Due to their low volatility, long-range atmospheric transport of long-chain amines like this compound is not considered a primary environmental pathway, unlike some smaller, more volatile amine compounds. researchgate.net The principal environmental compartments of concern are therefore water, sediment, and soil, where the substance is likely to partition and persist until degraded. canada.ca

Ecotoxicological Assessment of this compound and its Degradation Products

Impact on Aquatic and Terrestrial Ecosystems

Long-chain aliphatic amines are known to be toxic to a range of environmental organisms. nih.gov Their surfactant properties can disrupt biological membranes, leading to adverse effects.

Aquatic Ecotoxicity Studies have shown that the toxicity of primary alkylamines to aquatic organisms generally increases with the length of the alkyl chain. researchgate.net This class of chemicals has the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.ca For long-chain aliphatic amines, Canadian authorities have proposed a predicted no effect concentration (PNEC) for surface water of 0.22 µg/L to be protective of aquatic organisms. canada.ca

While specific ecotoxicity data for this compound is scarce in the reviewed literature, data for other long-chain amines illustrate the potential hazard. For 1-tridecanamine (a C13 amine), used as a worst-case representative for a mixture of C13 isomers, the following toxicity values have been reported:

Algae (72h ErC50): 0.015 mg/L europa.eu

Daphnia (48h): Read-across data was used. europa.eu

Chronic Algae (ErC10): 0.0032 mg/L europa.eu

Based on these values, the substance is classified as acutely and chronically hazardous to the aquatic environment. europa.eu Given the trend of increasing toxicity with chain length, it is anticipated that this compound would exhibit similar or greater toxicity. researchgate.net

Terrestrial Ecotoxicity Releases of long-chain amines to soil can occur through the application of biosolids from wastewater treatment systems or from their use in agricultural formulations like fertilizers. canada.ca Due to strong sorption, these compounds are expected to remain in the soil compartment. The predicted no-effect concentration for soil (PNECsoil) for 1-tridecanamine, derived using the equilibrium partitioning method, is 0.004 mg/kg soil dry weight. europa.eu This suggests that even low concentrations in soil could pose a risk to soil-dwelling organisms. Standardized ecotoxicology tests for terrestrial organisms include those for earthworms and plants (e.g., OECD 207, 208). ivami.com

Biodegradation Rates and Pathways in Natural Systems

The persistence of this compound in the environment is determined by its susceptibility to biodegradation.

Biodegradation Pathway Research on a Pseudomonas species isolated from activated sludge has elucidated a likely degradation pathway for primary long-chain alkylamines. nih.gov The bacterium was capable of utilizing alkylamines with chain lengths from C3 to C18 as its sole source of carbon, nitrogen, and energy. nih.gov The degradation is initiated by an alkylamine dehydrogenase, which cleaves the C-N bond to produce the corresponding aldehyde (alkanal). researchgate.netnih.gov This aldehyde is then oxidized by an aldehyde dehydrogenase to a fatty acid, which can be further metabolized through the β-oxidation pathway. researchgate.netnih.gov This pathway suggests that this compound can be broken down into common cellular constituents.

Biodegradation Rate Standardized "ready biodegradability" tests, such as the OECD 301 series, are used to screen chemicals for their potential to biodegrade rapidly in the environment. researchgate.netoecd.org While specific OECD 301 test results for this compound were not found, studies on its alcohol analogue, docosan-1-ol, show it to be readily biodegradable. europa.eu However, another study noted that a test on docosanol showed only 37% degradation, highlighting potential variability. europa.eu It has also been observed that the bioavailability of very long-chain, water-insoluble amines can be limited, potentially reducing their degradation rate in practice. nih.gov Studies on Pseudomonas sp. BERT noted that water-insoluble long-chain alkylamines are oxidized at a lower rate. nih.gov Furthermore, it has been suggested that alkylamines with chains longer than C14 may be less susceptible to microbial degradation due to lower activity of the alkylamine dehydrogenase enzyme, potentially making them more persistent pollutants in soil. researchgate.net

Regulatory Frameworks and Emission Control Strategies for Amine-Based Processes

The potential environmental risks associated with amines have led to the development of regulatory frameworks and risk management strategies, particularly in the context of large-scale industrial uses like CO2 capture.

In the United Kingdom, Environmental Assessment Levels (EALs) are used to assess the risk of air pollutants. researchgate.net However, establishing EALs for many specific amines and their degradation products is challenging due to a lack of toxicological data. nih.gov This has led to proposals to use occupational exposure limits to derive interim EALs. researchgate.net The regulation of amine mixtures presents further challenges due to the complex array of potential reaction products. nih.gov

In Canada, long-chain aliphatic amines have been assessed as a group due to their similar properties and ecotoxicity. canada.ca Based on findings that they can be harmful to the environment, authorities have proposed adding them to the List of Toxic Substances under the Canadian Environmental Protection Act (CEPA). canada.ca The proposed risk management objective is to reduce the concentration of these amines in surface water to levels below the predicted no effect concentration (PNEC). canada.ca

The European Union registers many long-chain aliphatic amines under the REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulation, which requires companies to provide data on the safety of their chemical products. europa.eu

Emission control strategies for amine-based processes focus on minimizing the release of the amines and their byproducts into the environment. For CO2 capture plants, this includes the use of water wash sections at the top of the absorber to "catch" amine slip and degradation products before they are vented to the atmosphere. Further research and development are focused on creating more stable amine solvents that are less prone to degradation and on developing advanced emission control technologies. ntnu.no

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Reaction Mechanisms and Intermediates

Quantum chemical calculations are instrumental in analyzing reaction mechanisms at the molecular level. rsc.org For a molecule like docosan-1-amine, these methods can predict reaction pathways, transition state energies, and the stability of intermediates. rsc.org Such calculations involve solving the Schrödinger equation for the motion of electrons at various nucleus configurations along a potential reaction path. chemrxiv.org This approach allows researchers to understand processes like synthesis, degradation, or specific chemical transformations without the need for extensive and costly experimental work. rsc.org

For instance, in the context of carbon capture, quantum chemical calculations have been used to investigate the interactions between amines and CO2, confirming binding preferences and energies. mdpi.com While specific studies on this compound's reaction mechanisms are not widely published, the established methodologies are directly applicable. rsc.orgchemrxiv.org They could be used to model its nucleophilic reactions, the formation of ammonium (B1175870) salts, or its potential atmospheric degradation pathways, providing detailed mechanistic insights. studymind.co.uk The ability to compute the energetics of these pathways helps in predicting the most likely outcomes and designing new synthetic routes or predicting degradation products. rsc.org

Molecular Dynamics Simulations of this compound at Interfaces

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. schrodinger.com For an amphiphilic molecule like this compound, with its long hydrophobic tail and polar amine head, MD simulations are particularly useful for understanding its behavior at interfaces.

This compound's structure allows it to act as a surfactant. MD simulations can model how it interacts with various surfaces or substrates. researchgate.net Studies have shown that the self-assembly properties of this compound are critical in processes like the exfoliation of graphene. cam.ac.uk In these simulations, this compound molecules arrange themselves in a head-to-tail fashion between layers, an interaction stabilized by intermolecular forces and van der Waals interactions with the substrate. cam.ac.uk

MD simulations can also model the behavior of such surfactants at electrified interfaces, which is crucial for applications in materials science and electrochemistry. rsc.org These models can account for factors like metal polarization and the structure of the surrounding solvent, revealing how the long alkyl chain and the charged amine group (in its protonated form) orient themselves and influence the properties of the electric double layer. rsc.org The hydrophobic interaction, driven by the aversion of the non-polar alkyl chain to water, is a key mechanism governing these interactions. lu.se

Langmuir monolayers are one-molecule-thick films formed at an air-water interface, serving as simplified models for cell membranes and other biological interfaces. redalyc.org this compound can form such monolayers. MD simulations can be employed to investigate the structure and dynamics of these films. cam.ac.uk These simulations model how the amphiphilic molecules orient themselves, with the hydrophilic amine headgroups interacting with the water subphase and the hydrophobic docosyl tails pointing towards the air. unam.mx

By simulating changes in lateral pressure, researchers can observe phase transitions within the monolayer, such as the transition from a liquid-expanded to a liquid-condensed phase. unam.mx Theoretical models based on these simulations can help extract thermodynamic properties, such as the energy cost associated with molecular reorientation under pressure. mdpi.com This provides molecular-level information that is difficult to obtain through other methods. redalyc.org

Predictive Modeling of Environmental Fate and Degradation Products

Predictive modeling is a key tool for assessing the environmental impact of chemicals. For amines like this compound, models are used to estimate their persistence, mobility, and potential degradation products in the environment. ieaghg.org Methodologies such as Quantitative Structure-Property Relationship (QSPR) and machine learning are increasingly used to predict the environmental fate of organic pollutants. frontiersin.orgmdpi.com

These models use the molecular structure of this compound to predict key environmental parameters. Its very long alkyl chain suggests high lipophilicity, which would lead to strong sorption to soil organic matter and low water solubility. nih.gov Predictive models for biodegradation can estimate half-life in different environmental compartments (soil, water, sediment). nih.gov Furthermore, pathway prediction models can suggest likely degradation products. frontiersin.org For amines, degradation can involve processes like N-dealkylation, and machine learning models have been developed to predict the feasibility of such pathways for emerging amine contaminants. mdpi.com While specific models for this compound are not detailed in the literature, the general frameworks are well-established and could be applied to estimate its environmental behavior and risks. ieaghg.orgresearchgate.net

Structure-Property Relationships: Inductive and Solvation Effects in Primary Alkyl Amines